molecular formula C14H11BrN2O3 B5541395 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMOPYRIDINE-3-CARBOXAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMOPYRIDINE-3-CARBOXAMIDE

Cat. No.: B5541395
M. Wt: 335.15 g/mol
InChI Key: LZFQTAUTOMXDNU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-bromopyridine-3-carboxamide is a complex organic compound characterized by the presence of a benzodioxole ring and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-bromopyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques is common to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-bromopyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-bromopyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-bromopyridine-3-carboxamide apart from similar compounds is its unique combination of the benzodioxole and bromopyridine moieties. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-11-4-10(6-16-7-11)14(18)17-5-9-1-2-12-13(3-9)20-8-19-12/h1-4,6-7H,5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFQTAUTOMXDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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